molecular formula C9H9ClN4 B1280153 1-benzyl-5-(chloromethyl)-1H-tetrazole CAS No. 73963-43-6

1-benzyl-5-(chloromethyl)-1H-tetrazole

Cat. No. B1280153
CAS RN: 73963-43-6
M. Wt: 208.65 g/mol
InChI Key: GAXBVDIQHTZHGF-UHFFFAOYSA-N
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Description

1-Benzyl-5-(chloromethyl)-1H-tetrazole is a chemical compound that belongs to the tetrazole family. Tetrazoles are a class of synthetic heterocyclic organic compounds featuring a five-membered ring of four nitrogen atoms and one carbon atom. The benzyl group attached to the tetrazole ring indicates the presence of a phenyl group (C6H5) attached to the ring via a CH2 linker. The chloromethyl group suggests a CH2Cl moiety also attached to the tetrazole ring. Compounds within this family, including 1-benzyl-5-(chloromethyl)-1H-tetrazole, are of interest due to their potential applications in various fields, including pharmaceuticals, materials science, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of tetrazole derivatives can involve various methods, including the reaction of benzylthiocyanate with azide to produce 5-(benzylmercapto)-1H-tetrazole with a yield of 72% under optimized conditions . Another method includes the cyclization reaction of benzyl alcohol containing amides with NaN3 and SiCl4, which can lead to chlorination and the formation of novel azoles . The synthesis process can be influenced by factors such as the choice of catalysts, solvents, and reaction conditions, which can be optimized for higher yields and purity suitable for industrial production .

Molecular Structure Analysis

The molecular structure of tetrazole derivatives can be extensively studied using techniques such as X-ray crystallography, NMR, FT-IR, UV/vis, and elemental analysis . For instance, the crystal structure of related compounds has been determined, revealing monoclinic space groups and specific cell parameters . The central tetrazole ring is typically planar, with substituents attached at specific positions, influencing the overall geometry and properties of the molecule .

Chemical Reactions Analysis

Tetrazole derivatives can participate in various chemical reactions, including the Stille reaction, which involves the conversion of aryl- and heteroaryl-halides to 5-aryl- and 5-heteroaryl-1H-tetrazoles . The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating substituents, which affect the yields of the reactions . Additionally, alkylation reactions can lead to the formation of isomeric methoxymethyltetrazoles or the corresponding 2-(α,α-dimethylbenzyl)tetrazoles with high regioselectivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-benzyl-5-(chloromethyl)-1H-tetrazole and related compounds can be characterized by their molecular geometry, vibrational frequencies, bonding orbitals, and electronic transitions . Computational methods such as DFT calculations can help predict properties like dipole moments, energy values, and charge distributions . These properties are crucial for understanding the stability, reactivity, and potential applications of the compounds. For example, the presence of chlorine atoms can impart positive charges to certain atoms, while the tetrazole ring's electron-withdrawing nature can affect the overall charge distribution .

Scientific Research Applications

Reagent for Preparation of Tetrazoles

1-benzyl-5-(chloromethyl)-1H-tetrazole and its derivatives have been utilized in the preparation of other tetrazole compounds. For example, 2-Benzyloxymethyl-5-(tributylstannyl)tetrazole is used for converting aryl- and heteroaryl-halides to 5-aryl- and 5-heteroaryl-1H-tetrazoles through a copper(I) iodide co-catalyzed Stille palladium-catalyzed cross-coupling reaction. This process has been successful with various substrates, achieving yields from 35–93% (Bookser, 2000).

Silver(I) Complexes and Antimicrobial Activity

1-benzyl-1H-tetrazoles have been employed in the synthesis and structural characterization of silver(I) complexes. These complexes demonstrated remarkable inhibitory activity against a broad panel of Gram-positive and Gram-negative bacteria and fungi, with minimal inhibitory concentration (MIC) values ranging from 2–8 and 0.16–1.25 μg/mL. The silver(I) complexes showed moderate cytotoxicity on human fibroblast cell lines, suggesting therapeutic potential (Andrejević et al., 2018).

Structural Characterization and Spectroscopic Analysis

1-benzyl-5-amino-1H-tetrazole, a derivative of 1-benzyl-1H-tetrazole, was synthesized and characterized using various spectroscopic techniques. Its crystal structure was analyzed, revealing intermolecular hydrogen bonds and dimeric intermolecular structures. Density functional theory (DFT) calculations provided structural and spectroscopic information, indicating the compound's behavior in various solvents (Mahmood et al., 2015).

Application in Organic Synthesis

Derivatives of 1-benzyl-1H-tetrazole have been used in organic synthesis. Lithiation substitution of unprotected benzyltetrazoles has been developed as a method for modifying benzylic tetrazoles. This approach allows for the functionalization of benzyltetrazoles in up to 91% yield, offering an efficient route for the synthesis of α-functionalized benzyltetrazoles (Wong et al., 2019).

properties

IUPAC Name

1-benzyl-5-(chloromethyl)tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4/c10-6-9-11-12-13-14(9)7-8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAXBVDIQHTZHGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NN=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50503753
Record name 1-Benzyl-5-(chloromethyl)-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50503753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-5-(chloromethyl)-1H-tetrazole

CAS RN

73963-43-6
Record name 5-(Chloromethyl)-1-(phenylmethyl)-1H-tetrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73963-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzyl-5-(chloromethyl)-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50503753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
AL Cardoso, C Sousa, MSC Henriques, JA Paixão… - Molecules, 2015 - mdpi.com
The synthesis and reactivity of tetrazol-5-yl-phosphorus ylides towards N-halosuccinimide/TMSN 3 reagent systems was explored, opening the way to new haloazidoalkenes bearing a …
Number of citations: 19 www.mdpi.com
VA Ostrovskii, EA Popova, RE Trifonov - Advances in heterocyclic chemistry, 2017 - Elsevier
This short review compiles the main results of the studies in tetrazole chemistry published in the period 2009–2016. Attention is directed to the structure, reactivity, synthetic problems, …
Number of citations: 147 www.sciencedirect.com
A Chandgude - 2017 - research.rug.nl
Multi-component reaction (MCR) is a promising synthetic methodology for the rapid and easy access to scaffold with a great diversity and so MCRs find broad applications in …
Number of citations: 4 research.rug.nl
SZ Vatsadze, AV Medved'ko, AA Bodunov… - Mendeleev …, 2020 - Elsevier
… The starting compound, 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one 1,17 was successfully alkylated by either propargyl bromide or 1-benzyl-5-chloromethyl-1H-tetrazole (Scheme …
Number of citations: 14 www.sciencedirect.com
X Wang - 2020 - refubium.fu-berlin.de
STAT (signal transducers and activators of transcription) sind eine Familie von Proteinen, die die Gentranskription regulieren. Sieben Mitglieder (STAT1, STAT2, STAT3, STAT4, STAT5a…
Number of citations: 2 refubium.fu-berlin.de

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